Epipropidine

Antineoplastic agents Epoxide alkylators Clinical tolerability

Epipropidine (CAS 5696-17-3), also referred to as Epoxypropidine, Lilly 28002, or Eponate, is a synthetic bis-epoxide alkylating agent classified as an antineoplastic drug. The molecule is built on a 4,4′-bipiperidine scaffold in which each piperidine nitrogen is substituted with a 2-oxiranylmethyl (glycidyl) group, giving the compound two electrophilic epoxide termini.

Molecular Formula C16H28N2O2
Molecular Weight 280.41 g/mol
CAS No. 5696-17-3
Cat. No. B1671502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpipropidine
CAS5696-17-3
SynonymsEpipropidine;  Eponate;  Epoxypropidine;  Lilly 28002;  Lilly-28002;  Lilly28002;  NSC 56308;  NSC-56308;  NSC56308; 
Molecular FormulaC16H28N2O2
Molecular Weight280.41 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2CCN(CC2)CC3CO3)CC4CO4
InChIInChI=1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2
InChIKeySNYUHPPZINRDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epipropidine (CAS 5696-17-3): Chemical Identity and Procurement Baseline


Epipropidine (CAS 5696-17-3), also referred to as Epoxypropidine, Lilly 28002, or Eponate, is a synthetic bis-epoxide alkylating agent classified as an antineoplastic drug [1]. The molecule is built on a 4,4′-bipiperidine scaffold in which each piperidine nitrogen is substituted with a 2-oxiranylmethyl (glycidyl) group, giving the compound two electrophilic epoxide termini [2]. Its molecular formula is C₁₆H₂₈N₂O₂, with a molecular weight of 280.41 g·mol⁻¹ and a predicted logP of approximately 1.08, indicating moderate lipophilicity .

Why Epipropidine Cannot Be Interchanged with Other Epoxide Alkylators


Epoxide alkylating agents share a common DNA-alkylating pharmacophore, yet clinically significant differences in toxicity and therapeutic index preclude simple substitution [1]. Epipropidine was directly compared with its closest structural analog, diepoxypropylpiperazine, and with nitrogen mustard in the same clinical study; it eliminated the visual aberrations caused by the piperazine analog and, when administered in divided doses, produced less nausea and vomiting than nitrogen mustard [1]. Despite superior weight-for-weight antitumor activity relative to the piperazine analog, its therapeutic index was not improved, illustrating that potency alone is an unreliable procurement criterion [1]. These data demonstrate that even within the narrow bis-epoxide subclass, pharmacodynamic and toxicologic profiles are compound-specific and cannot be predicted from class membership alone.

Epipropidine: Head-to-Head Comparative Evidence for Differentiated Selection


Ocular Safety Differentiation: Absence of Visual Aberrations vs. Diepoxypropylpiperazine

In a 21-patient clinical study, Epipropidine (epoxypropidine) caused zero instances of the visual aberrations that were observed with the structurally related bis-epoxide diepoxypropylpiperazine [1]. This represents a qualitative elimination of a dose-limiting ophthalmic toxicity.

Antineoplastic agents Epoxide alkylators Clinical tolerability

Gastrointestinal Tolerability Advantage over Nitrogen Mustard

When Epipropidine was given in divided doses, it produced less nausea and vomiting than comparable doses of nitrogen mustard (mechlorethamine) in the same clinical cohort [1]. This was a direct within-study observation, not a cross-trial inference.

Alkylating agent tolerability Emetogenicity Nitrogen mustard comparator

Potency per Unit Mass vs. Closest Structural Analog

Preclinical evaluation demonstrated that Epipropidine possessed greater antitumor activity on a weight-for-weight basis than diepoxypropylpiperazine, the analog from the same synthetic series that had previously shown clinical utility [1]. However, this potency advantage did not translate into an improved therapeutic index.

Weight-for-weight activity Bis-epoxide SAR Antitumor potency

Physicochemical Instability as a Defining Handling Differentiator

Epipropidine is documented across multiple authoritative sources as clinically unsuitable due to its unstable nature [1]. This intrinsic instability of the bis-epoxide moiety is not a generic property of all epoxide alkylators; for instance, the triepoxide teroxirone and the hexitol-derived dianhydrogalactitol (VAL-083) have advanced into clinical trials with manageable stability profiles [2].

Epoxide stability Handling requirements Procurement logistics

Epipropidine: Evidence-Based Application Scenarios for Scientific Procurement


Positive Control or Reference Standard in Epoxide Alkylator Stability Studies

Because Epipropidine is consistently described as unstable and was withdrawn from clinical use for this reason , it serves as an ideal labile-positive control when evaluating the stability of newer epoxide-based drug candidates. Its degradation kinetics can be benchmarked against more stable analogs such as teroxirone or dianhydrogalactitol to validate accelerated stability assays.

Structure-Activity Relationship (SAR) Studies of Bis-Epoxide DNA Cross-Linkers

The direct comparative data showing that Epipropidine eliminates visual aberrations seen with diepoxypropylpiperazine, yet does not improve the therapeutic index despite higher per-mass potency [1], make this compound a critical tool for SAR studies aimed at decoupling antitumor activity from off-target toxicities in bis-epoxide scaffolds.

Historical Comparator for Modern Alkylator Benchmarking

Epipropidine's well-characterized clinical profile—including its activity against Hodgkin's disease, lymphosarcoma, reticulum cell sarcoma, and chronic myelogenous leukemia [1]—allows it to function as a historical benchmark when profiling novel alkylating agents in the same tumor models. Its LD₅₀ of 74 mg·kg⁻¹ (i.v., mouse) provides a quantitative reference point for acute toxicity comparisons.

Teaching and Training Tool for Alkylating Agent Toxicology

The documented differential toxicity profile—absence of visual aberrations vs. diepoxypropylpiperazine, reduced emesis vs. nitrogen mustard [1]—makes Epipropidine a valuable case study in academic and industrial training modules focused on how minor structural modifications in alkylating agents produce disproportionate changes in clinical tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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